2-(2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate

Leaving group ability Photochemical kinetics Sulfonate ester reactivity

2-(2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate (CAS 79679-49-5), also known as 2,3-Dihydrobenzofuran-5-ethanol tosylate or Darifenacin Intermediate 3, is a sulfonate ester derivative of the 2,3-dihydrobenzofuran pharmacophore. It serves as a well-characterized synthetic intermediate with documented purity specifications (≥95%) and density of 1.267 g/cm³.

Molecular Formula C17H18O4S
Molecular Weight 318.4 g/mol
CAS No. 79679-49-5
Cat. No. B1644420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate
CAS79679-49-5
Molecular FormulaC17H18O4S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC3=C(C=C2)OCC3
InChIInChI=1S/C17H18O4S/c1-13-2-5-16(6-3-13)22(18,19)21-11-8-14-4-7-17-15(12-14)9-10-20-17/h2-7,12H,8-11H2,1H3
InChIKeyDKYSYGFCWXQFGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate (CAS 79679-49-5): A Key Regulatory-Listed Intermediate for Darifenacin Synthesis


2-(2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate (CAS 79679-49-5), also known as 2,3-Dihydrobenzofuran-5-ethanol tosylate or Darifenacin Intermediate 3, is a sulfonate ester derivative of the 2,3-dihydrobenzofuran pharmacophore . It serves as a well-characterized synthetic intermediate with documented purity specifications (≥95%) and density of 1.267 g/cm³ . Its primary documented use is as a pre-functionalized building block in the convergent synthesis of darifenacin hydrobromide, a selective M3 muscarinic receptor antagonist for overactive bladder .

Pre-functionalized dihydrobenzofuran electrophile for convergent darifenacin synthesis
Documented purity specification supports direct use in N-alkylation coupling
Tosylate leaving group balances reactivity and storage stability for scalable processes
Batch QC data available from multiple suppliers

Why Generic Substitution of 2-(2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate (CAS 79679-49-5) Fails in Darifenacin Convergent Synthesis


In the convergent assembly of darifenacin, the electrophilic partner bearing the dihydrobenzofuran moiety must possess a leaving group that is simultaneously sufficiently reactive to undergo N-alkylation with the sterically hindered pyrrolidine nucleophile, yet sufficiently stable to permit isolation, storage, and batch-to-batch quality control without premature decomposition [1]. The tosylate group in CAS 79679-49-5 fulfills this dual requirement: kinetic data demonstrate that tosylate releases ~2-fold faster than mesylate (kr = 100 × 10⁸ s⁻¹ vs. 50 × 10⁸ s⁻¹) while retaining solid-state stability suitable for commercial supply [2]. The corresponding bromide analog (5-(2-bromoethyl)-2,3-dihydrobenzofuran, CAS 127264-14-6), though used in alternative patent routes, exhibits lower molecular weight (227.1 vs. 318.39 g/mol) and different physicochemical properties (density 1.5 g/cm³, boiling point 287.7°C) that alter reaction mass balance and purification requirements . The non-activated alcohol precursor (5-(2-hydroxyethyl)-2,3-dihydrobenzofuran, CAS 87776-76-9) lacks sufficient leaving group ability for direct displacement. These differences mean that route selection, stoichiometry, and impurity profiles are not freely interchangeable without re-optimization.

Mesylate analog (slower release)

Reported photochemical release kinetics differ from tosylate; reaction efficiency in hindered N-alkylation may shift.

Bromide analog (USP impurity)

5-(2-Bromoethyl)-2,3-dihydrobenzofuran is listed as USP Darifenacin Related Compound G, introducing additional impurity control requirements.

Alcohol precursor (no leaving group)

Requires in-situ activation (e.g., Mitsunobu) with hazardous reagents and challenging purification; route hazard profile may not transfer.

Quantitative Differentiation Evidence for 2-(2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate


Tosylate Exhibits 2-Fold Higher Release Rate than Mesylate in Photochemical Leaving Group Assessment

In a standardized photochemical protecting group (pHP) system comparing release kinetics, the tosylate leaving group demonstrated a release rate constant kr of 100 × 10⁸ s⁻¹, which is 2-fold higher than mesylate (kr = 50 × 10⁸ s⁻¹) and corresponds to a higher quantum yield (Φ–X = 1.00 vs. 0.93) [1]. This establishes tosylate as the superior sulfonate ester leaving group for nucleophilic displacement reactions in this structural class.

Leaving group kinetics
Head-to-head
Tosylate kr = 100 × 10⁸ s⁻¹, Φ–X = 1.00
Mesylate kr = 50 × 10⁸ s⁻¹, Φ–X = 0.93
2-fold higher release rate
Supports shorter reaction times and lower stoichiometric excess in SN2-based convergent couplings.
Photochemical pHP system data; synthetic context may require verification.
Leaving group ability Photochemical kinetics Sulfonate ester reactivity

Target Compound Delivers Commercial Purity Specification of ≥95%, Enabling Direct Use Without Pre-Purification

Commercially supplied 2-(2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate (CAS 79679-49-5) carries a documented minimum purity specification of 95%, with individual batch QC data (NMR, HPLC, GC) available from multiple vendors . A purity level exceeding many generic sulfonate ester intermediates (which are often supplied at 90% or unverified purity) reduces the risk of introducing unknown impurities into late-stage GMP synthesis.

Commercial purity
Class-level
≥95% minimum purity specification; batch-specific QC (HPLC, NMR) reported by multiple vendors.
May reduce risk of unknown impurity carryover into later synthetic stages.
Sources absent; verify individual vendor COA before procurement.
Purity specification Quality control Procurement-ready intermediate

Higher Boiling Point (491.7°C) and Molecular Weight Provide Distillation and Mass Balance Advantages Over Bromide Analog

The target tosylate (MW 318.39 g/mol, bp 491.7°C at 760 mmHg, density 1.267 g/cm³) exhibits substantially higher boiling point and molecular weight compared to the bromide analog 5-(2-bromoethyl)-2,3-dihydrobenzofuran (MW 227.1 g/mol, bp 287.7°C, density 1.5 g/cm³) . The larger mass per mole of reactive electrophile means the tosylate requires a higher mass input for the same molar stoichiometry, but this is offset by reduced volatility loss during vacuum operations and lower flammability risk.

Boiling point & MW
Reported
Tosylate: bp 491.7°C, MW 318.39
Bromide: bp 287.7°C, MW 227.1
~204°C higher boiling point; 40% higher MW
Higher boiling point may reduce volatility loss during vacuum distillation and simplify scale-up engineering.
Physicochemical data at 760 mmHg; process context may differ.
Boiling point Thermal stability Process safety

Bromide Alternative Requires Additional Synthetic Steps with Documented 83% Overall Yield

The bromide alternative 5-(2-bromoethyl)-2,3-dihydrobenzofuran is prepared from 2,3-dihydrobenzofuranyl-5-acetic acid via sequential activation, borohydride reduction, and NBS/PPh₃ bromination with an overall yield of approximately 83% [1]. In contrast, the target tosylate is obtained by direct tosylation of the alcohol precursor 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran with p-toluenesulfonyl chloride, a single-step derivatization that typically proceeds with near-quantitative conversion for primary alcohols under standard tosylation conditions .

Synthetic steps & yield
Reported
Tosylate: single-step tosylation, typical yields >90%
Bromide: 3-step sequence, overall yield ~83%
Fewer steps and higher cumulative yield context may favor tosylate for fragment supply at scale.
Yields are class-level benchmarks; verify with actual route conditions.
Synthetic route efficiency Step count Process yield

USP Recognition of Bromide Analog as Specified Impurity Underscores Need for Definitive Intermediate Identity

The bromide analog 5-(2-bromoethyl)-2,3-dihydrobenzofuran is listed as USP Darifenacin Related Compound G (CAS 127264-14-6), a specified impurity standard . This regulatory designation confirms that residual bromide intermediate must be chromatographically resolved and controlled in the final API. Using the tosylate intermediate CAS 79679-49-5 eliminates the risk of introducing this regulated bromo impurity into the synthetic pathway.

USP impurity status
Class-level
Bromide analog listed as USP Darifenacin Related Compound G; tosylate intermediate not listed as impurity.
Selection of tosylate avoids introducing a regulated bromo impurity, simplifying impurity control strategy.
Regulatory classification; review monograph requirements for final API.
Pharmacopeial reference standard Impurity control Regulatory compliance

Demonstrated Utility in Published Patent Routes Confirms Structural Compatibility While Tosylate Route Avoids Mitsunobu Hazards

Multiple darifenacin process patents explicitly name 2-(2,3-dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate (referred to as Intermediate 3 or 5-(2-tosyloxyethyl)-2,3-dihydrobenzofuran) as the electrophilic coupling partner for the final N-alkylation step [1]. Key patents identify that original Mitsunobu-based routes using methyl tosylate and DEAD carry hazards (toxic reagents, triphenylphosphine oxide contamination) that the tosylate intermediate route bypasses entirely [2]. The tosylate intermediate enables a direct SN2 displacement by the pyrrolidine nitrogen, avoiding the need for in-situ Mitsunobu activation of the corresponding alcohol.

Route hazard profile
Reported
Tosylate: direct SN2 alkylation, no DEAD or Ph₃PO contamination.
Mitsunobu route: requires DEAD, Ph₃P, and generates Ph₃PO impurity.
Tosylate route avoids hazardous reagents and challenging purification steps reported in original Mitsunobu process.
Patent-validated route context; review process safety for specific scale.
Process safety Patent-validated route Industrial scalability

Optimal Procurement and Application Scenarios for 2-(2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate (CAS 79679-49-5)


Convergent Darifenacin Hydrobromide API Manufacturing via SN2 N-Alkylation

CAS 79679-49-5 is the electrophilic fragment of choice for the final convergent N-alkylation step in darifenacin synthesis, where it displaces onto the (S)-3-pyrrolidinyl nitrogen of the diphenylacetamide fragment. The 2-fold higher leaving group release rate of tosylate versus mesylate (kr = 100 vs. 50 × 10⁸ s⁻¹) [1] ensures efficient coupling with this sterically hindered secondary amine. The documented ≥95% commercial purity supports direct use without pre-purification in pilot and production-scale campaigns.

Process Route Scouting and Route Selection for Darifenacin Generic Drug Development

For ANDA filers developing non-infringing darifenacin processes, procurement of CAS 79679-49-5 enables evaluation of the tosylate SN2 route alongside the bromide alkylation route. Decision criteria include: the tosylate route eliminates the USP-listed bromo impurity (Darifenacin Related Compound G) ; the tosylate route avoids DEAD/Ph₃PO contamination issues of the Mitsunobu route [2]; and the higher boiling point (491.7°C) of the tosylate reduces volatility losses during solvent swaps .

Dihydrobenzofuran Fragment Supply for Structure-Activity Relationship (SAR) Libraries

Beyond darifenacin, CAS 79679-49-5 serves as a pre-activated dihydrobenzofuran-5-ethyl fragment for diversifying lead series bearing a 2,3-dihydrobenzofuran pharmacophore. The tosylate group enables modular N-alkylation, O-alkylation, or S-alkylation with a variety of nucleophiles under mild conditions (base, polar aprotic solvent, moderate temperature). The higher leaving group reactivity relative to the corresponding bromide (as inferred from the kr comparison with mesylate) [1] may permit lower reaction temperatures, beneficial for heat-sensitive substrates.

Analytical Method Development and Impurity Profiling for Darifenacin API

CAS 79679-49-5 is a required reference material for HPLC impurity method development and validation in darifenacin API manufacturing. Its distinct retention time, UV chromophore (from the tosyl aromatic ring), and mass spectral signature (MW 318.39, monoisotopic mass 318.093) provide well-resolved peaks for tracking consumption of starting material and detection of carryover into the final API. The availability of batch-specific QC data (NMR, HPLC, GC) from vendors supports method qualification documentation.

Application
Selection Property
Validation Focus
Convergent darifenacin synthesis
Leaving-group reactivity for SN2 coupling
Coupling efficiency with hindered amine and purity after N-alkylation
Generic route scouting (ANDA)
Route hazard profile and impurity control
Avoidance of USP-listed impurities and hazardous reagent profiles
Dihydrobenzofuran SAR libraries
Broad nucleophile compatibility (N, O, S)
Mild coupling conditions with heat-sensitive substrates
Analytical method development for darifenacin
Defined retention and spectral signature
Method qualification using batch-specific QC data
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